(E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one

ATR kinase inhibition DNA damage response Pyrrolo[3,4-d]pyrimidine SAR

(E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one is a synthetic small molecule belonging to the pyrrolo[3,4-d]pyrimidine class, characterized by a cinnamoyl (phenylpropenone) substituent at the 6-position of the dihydropyrrolopyrimidine core. Its molecular formula is C15H13N3O with a molecular weight of 251.29 g/mol.

Molecular Formula C15H13N3O
Molecular Weight 251.289
CAS No. 1448139-41-0
Cat. No. B2857550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one
CAS1448139-41-0
Molecular FormulaC15H13N3O
Molecular Weight251.289
Structural Identifiers
SMILESC1C2=CN=CN=C2CN1C(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C15H13N3O/c19-15(7-6-12-4-2-1-3-5-12)18-9-13-8-16-11-17-14(13)10-18/h1-8,11H,9-10H2/b7-6+
InChIKeySHSATUVBCCLMES-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of (E)-3-Phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one (CAS 1448139-41-0)


(E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one is a synthetic small molecule belonging to the pyrrolo[3,4-d]pyrimidine class, characterized by a cinnamoyl (phenylpropenone) substituent at the 6-position of the dihydropyrrolopyrimidine core. Its molecular formula is C15H13N3O with a molecular weight of 251.29 g/mol . The pyrrolo[3,4-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, particularly for kinase inhibition (e.g., ATR, PI3K) and antiproliferative applications . However, unlike extensively characterized analogs such as CH5132799 (a PI3Kα inhibitor with IC50 = 0.014 μM) or ATR inhibitor 5g (IC50 = 0.007 μM), no peer-reviewed quantitative biological, pharmacological, or physicochemical data have been published for this specific compound as of the search date . Consequently, direct comparative differentiation remains unestablished.

1 Synthetic pyrrolo[3,4-d]pyrimidine scaffold with cinnamoyl substituent
2 Privileged kinase-inhibitor core class; no published bioactivity data for this compound
3 Suitable for exploratory SAR, kinase profiling panels, and covalent probe design studies

Structural Determinants of Pyrrolo[3,4-d]pyrimidine Selectivity: Why (E)-3-Phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one Cannot Be Interchanged with Close Analogs


Minor structural variations within the pyrrolo[3,4-d]pyrimidine series can lead to substantial differences in target engagement, selectivity, and pharmacokinetic behavior. For example, within the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine ATR inhibitor series, the presence and nature of an N-6 substituent (e.g., aromatic vs. heteroaromatic rings) dramatically affects ATR inhibitory potency, with IC50 values spanning from >10 μM to sub-nanomolar . Similarly, the cinnamoyl α,β-unsaturated carbonyl moiety in the target compound introduces potential for Michael acceptor reactivity and unique conformational properties distinct from saturated or heteroaryl-substituted analogs . These structural features mean that generic substitution by superficially similar pyrrolopyrimidines (e.g., furan-2-yl or benzo[d][1,3]dioxol-5-yl analogs) is scientifically unjustified without quantitative comparative data on activity, selectivity, and ADME properties—data which are currently absent for this compound.

Target Compound
Cinnamoyl phenyl substituent; potential Michael acceptor reactivity
vs.
Analogs (e.g., furan-2-yl, benzodioxole)
Different electronic and steric profiles; substitution may shift target engagement and selectivity
This Compound
No published biological, ADME, or physicochemical data
vs.
Validated ATR/PI3K Inhibitors
Potent, characterized leads; direct interchange may result in unanticipated activity profiles
Cinnamoyl Enone
α,β-unsaturated carbonyl may confer covalent binding potential
vs.
Non-Michael Acceptors
Reactivity differences can alter labeling kinetics and selectivity; requires profiling

Quantitative Differentiation Evidence for (E)-3-Phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one (CAS 1448139-41-0)


Evidence Gap: No Published Quantitative Biological Activity Data for Target Compound vs. Known Pyrrolo[3,4-d]pyrimidine ATR Inhibitors

No peer-reviewed study has reported ATR kinase inhibitory activity (IC50) for (E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one. In contrast, the closely related 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative 5g demonstrated an ATR IC50 of 0.007 μM . Without comparable assay data, the target compound cannot be positioned relative to this benchmark. This represents a critical evidence gap for ATR-targeted procurement.

ATR Inhibition Potency
Class-level inference
No IC50 data available for target compound. Comparator 5g IC50 = 0.007 μM (biochemical assay).
Evidence gap for ATR-targeted procurement; requires in-house profiling.
Class-level scaffold activity does not predict this analog.
ATR kinase inhibition DNA damage response Pyrrolo[3,4-d]pyrimidine SAR

Evidence Gap: No Published Cytotoxicity or Antiproliferative Data for Target Compound vs. CH5132799 in PI3K-Activated Cancer Cell Lines

No published data exist on the antiproliferative activity of (E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one in any cancer cell line. The structurally related dihydropyrrolopyrimidine CH5132799 exhibited potent antiproliferative activity in human tumor cell lines with PI3K pathway activation, correlating with its PI3Kα IC50 of 0.014 μM . Without comparable cellular data, the target compound cannot be evaluated for PI3K-driven cancer applications.

Antiproliferative Activity
Class-level inference
No cellular antiproliferative data. CH5132799 (related scaffold) IC50 = 0.014 μM vs PI3Kα.
Cannot evaluate for PI3K-driven cancer cell models; data to verify.
Cellular translation from kinase inhibition unknown.
PI3K inhibition Antiproliferative activity Cancer cell line panel

Evidence Gap: No Published Antimicrobial Activity Data (MIC) for Target Compound vs. Pyrrolopyrimidine Antibacterials

No published minimum inhibitory concentration (MIC) data exist for (E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one against any bacterial or fungal strain. The pyrrolopyrimidine scaffold has yielded compounds with potent antibacterial activity; for example, certain 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines demonstrated MIC values against S. aureus that were highly dependent on halogen substitution patterns . The target compound lacks these critical data, precluding its selection for antimicrobial screening.

Antimicrobial MIC
Class-level inference
No MIC reported. Halogenated pyrrolopyrimidines show MIC values against S. aureus.
Antimicrobial screening context not yet established; requires MIC determination.
Structure-activity trends from analogs not directly transferable.
Antimicrobial activity MIC determination Pyrrolopyrimidine SAR

Evidence Gap: No Published Physicochemical or ADME Data Enabling Differentiation from Furan and Benzodioxole Analogs

No experimentally determined logP, aqueous solubility, metabolic stability, or permeability data have been published for (E)-3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one. Closely related analogs—(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one and (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one—also lack published experimental physicochemical or ADME data . The cinnamoyl phenyl ring in the target compound is predicted to confer higher lipophilicity compared to the furan analog, but this remains a computational prediction without experimental validation.

Physicochemical & ADME
Data to verify
No experimental logP, solubility, or metabolic stability. Predicted higher lipophilicity vs. furan analog.
Formulation and developability assessment not possible; computational estimates only.
Experimental ADME data required before lead optimization.
Physicochemical properties ADME prediction Cinnamoyl analog comparison

Research Application Scenarios for (E)-3-Phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one: Where Procurement May Be Considered (With Evidence Limitations)


Exploratory Kinase Profiling Against ATR and PI3K Isoforms (Evidence Gap Mitigation)

The pyrrolo[3,4-d]pyrimidine scaffold has demonstrated potent ATR inhibition (e.g., compound 5g, IC50 = 0.007 μM) and PI3Kα inhibition (CH5132799, IC50 = 0.014 μM) . Procurement of this compound may be warranted for exploratory kinase profiling panels to determine whether the cinnamoyl-phenyl substitution pattern confers any advantage over existing 6-substituted analogs. However, users must recognize that no IC50 data exist for this specific compound, and it should be procured only as part of a broader SAR exploration rather than as a validated lead.

Structure-Activity Relationship (SAR) Studies Comparing Phenyl vs. Heteroaryl Cinnamoyl Substituents

The target compound differs from its furan-2-yl (CAS 1448140-97-3) and benzo[d][1,3]dioxol-5-yl analogs solely in the nature of the cinnamoyl aromatic ring. Procurement of all three analogs enables head-to-head SAR comparison across multiple biological targets. Such studies could reveal whether the phenyl substituent confers selectivity or potency advantages attributable to π-stacking interactions, lipophilicity differences, or electronic effects of the aryl ring .

Michael Acceptor Reactivity Profiling for Covalent Inhibitor Design

The α,β-unsaturated carbonyl group (cinnamoyl moiety) in this compound is a potential Michael acceptor, enabling covalent target engagement. Procurement may be justified for reactivity profiling studies comparing the electrophilicity of this phenyl-substituted enone with furan, thiophene, and benzodioxole analogs. Such studies require quantitative determination of glutathione (GSH) reactivity half-lives and target-specific covalent labeling efficiency .

Computational Chemistry and Molecular Docking Studies on Pyrrolo[3,4-d]pyrimidine Kinase Binding Modes

The compound's well-defined structure (C15H13N3O, MW 251.29) makes it suitable for computational docking studies against kinase ATP-binding pockets, including ATR and PI3K. Procurement supports in silico screening campaigns aimed at predicting binding affinities before committing to synthetic optimization. Such studies can leverage published co-crystal structures of related dihydropyrrolopyrimidines .

Application
Selection Property
Validation Focus
Exploratory kinase profiling
Pyrrolo[3,4-d]pyrimidine scaffold fit
ATR/PI3K isoform activity assessment
Cinnamoyl substituent SAR
Phenyl vs. heteroaryl ring comparison
Target engagement and selectivity profiling
Covalent inhibitor design exploration
Michael acceptor electrophilicity screening
GSH reactivity and covalent labeling efficiency
Computational docking campaigns
Defined pyrrolopyrimidine core
ATP-binding pocket docking predictions
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